molecular formula C7H9BO4S B1303783 3-(Methylsulfonyl)phenylboronic acid CAS No. 373384-18-0

3-(Methylsulfonyl)phenylboronic acid

Cat. No.: B1303783
CAS No.: 373384-18-0
M. Wt: 200.02 g/mol
InChI Key: HZFFUMBZBGETES-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO4S. It is a boronic acid derivative where the boronic acid group is attached to a phenyl ring substituted with a methylsulfonyl group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

3-(Methylsulfonyl)phenylboronic acid has diverse applications in scientific research:

Safety and Hazards

Safety data sheets indicate that 3-(Methylsulfonyl)phenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water .

Future Directions

The use of boron-containing compounds in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids, including 3-(Methylsulfonyl)phenylboronic acid, could lead to the development of new promising drugs in the future .

Biochemical Analysis

Biochemical Properties

3-(Methylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is crucial in the study of carbohydrate recognition and enzyme inhibition. The compound interacts with enzymes such as serine proteases, where it forms reversible covalent bonds with the active site serine residue, inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins that have exposed hydroxyl groups, affecting their function and stability .

Cellular Effects

In cellular systems, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by inhibiting enzymes involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the compound can inhibit kinases that phosphorylate key signaling proteins, thereby altering the downstream effects on gene transcription and metabolic pathways. The impact of this compound on cell function includes modulation of cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The compound binds to the active sites of enzymes, particularly those with serine or threonine residues, leading to enzyme inhibition. This binding is reversible, allowing for the study of dynamic biochemical processes. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often monitored using in vitro and in vivo models to understand the compound’s stability and long-term impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without adverse outcomes. These studies help determine the safe and effective dosage for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in carbohydrate metabolism, affecting the flux of metabolites through these pathways. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing their redox states and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 3-(Methylsulfonyl)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, phenylmagnesium bromide can react with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is a phenol.

    Reduction: The major product is a methylthio-substituted phenylboronic acid.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 3-Trifluoromethylphenylboronic acid

Uniqueness

3-(Methylsulfonyl)phenylboronic acid is unique due to the presence of the methylsulfonyl group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also enhance the compound’s solubility and stability compared to other boronic acids .

Properties

IUPAC Name

(3-methylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFUMBZBGETES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378541
Record name 3-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-18-0
Record name 3-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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